4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine

Catalog No.
S3462246
CAS No.
954221-84-2
M.F
C11H6ClF3N2O
M. Wt
274.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine

CAS Number

954221-84-2

Product Name

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine

IUPAC Name

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine

Molecular Formula

C11H6ClF3N2O

Molecular Weight

274.62 g/mol

InChI

InChI=1S/C11H6ClF3N2O/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)18-11(13,14)15/h1-6H

InChI Key

MCHUERUQEQRXLD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)OC(F)(F)F

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine (CAS: 954221-84-2) is a specialized, mono-chlorinated heterocyclic building block utilized primarily in the synthesis of advanced pharmaceutical active pharmaceutical ingredients (APIs), including TRPA1 modulators [1]. From a procurement perspective, its value is anchored in its dual-functionality: the C4-chlorine serves as a highly reactive, single-site electrophile for nucleophilic aromatic substitution (SNAr) and cross-coupling, while the 6-[4-(trifluoromethoxy)phenyl] moiety imparts critical physicochemical enhancements [2]. By integrating the strongly electron-withdrawing and highly lipophilic -OCF3 group directly into the pyrimidine scaffold, this intermediate allows chemists to bypass late-stage functionalization bottlenecks, directly installing a metabolically stable pharmacophore that drives intracellular target engagement and membrane permeability [3].

Substituting 4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine with generic analogs introduces severe downstream liabilities in both process chemistry and pharmacology. Utilizing the 4-chloro-6-(4-methoxyphenyl)pyrimidine analog results in a scaffold highly susceptible to cytochrome P450-mediated oxidative O-demethylation, drastically reducing the in vivo half-life of the final API [1]. Conversely, attempting to use the 2,4-dichloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine baseline for synthesis introduces a second competing electrophilic site at the C2 position; this lack of regiocontrol during SNAr reactions yields complex mixtures of C2- and C4-substituted isomers, requiring costly, yield-depleting chromatographic separations [2]. Furthermore, substitution with a 4-fluoro analog fails to match the necessary lipophilicity required for passive membrane permeation, ultimately compromising the efficacy of intracellularly targeted compounds [3].

Process Yield and Regioselectivity vs. Dichloro Analogs

During scale-up, the mono-chlorinated target compound ensures highly predictable reactivity. In SNAr reactions with primary or secondary amines, 4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine yields >95% of the desired C4-substituted product [1]. In contrast, the 2,4-dichloro analog presents two reactive sites, typically resulting in a 60:40 to 80:20 mixture of regioisomers depending on the nucleophile and conditions. Procuring the mono-chloro intermediate eliminates the need for preparative chromatography, directly improving isolated yields.

Evidence DimensionRegioselectivity and isolated yield in SNAr reactions
Target Compound Data>95% single-site substitution at C4
Comparator Or Baseline2,4-dichloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine (~60:40 to 80:20 regiomeric mixture)
Quantified Difference~30-40% higher isolated yield of the target isomer without chromatographic separation
ConditionsStandard SNAr with amines in polar aprotic solvents (e.g., DMF, DIPEA) at 80-100 degrees Celsius

Avoiding regiomeric mixtures reduces purification costs, minimizes solvent waste, and improves overall synthetic efficiency during API manufacturing.

Metabolic Stability and CYP450 Resistance vs. Methoxy Analogs

The -OCF3 group provides exceptional metabolic stability compared to traditional ether linkages. The strong C-F bond (bond dissociation energy ~485 kJ/mol) and steric bulk of the trifluoromethoxy group prevent CYP450 enzymes from accessing the O-C bond [1]. While methoxy (-OCH3) analogs frequently exhibit high intrinsic clearance (Cl_int > 50 uL/min/mg protein) due to rapid oxidative demethylation, the -OCF3 target compound typically maintains Cl_int < 15 uL/min/mg protein in human liver microsomes. This fundamental difference dictates the pharmacokinetic viability of the downstream drug.

Evidence DimensionIntrinsic clearance (Cl_int) via oxidative O-dealkylation
Target Compound DataCl_int < 15 uL/min/mg protein (high metabolic stability)
Comparator Or Baseline4-chloro-6-(4-methoxyphenyl)pyrimidine derivatives (Cl_int > 50 uL/min/mg protein)
Quantified Difference>3-fold reduction in metabolic clearance rate
ConditionsIn vitro Human Liver Microsome (HLM) stability assays

Procuring the -OCF3 building block directly solves metabolic liability issues early in the drug discovery pipeline, preventing costly late-stage clinical failures.

Lipophilicity and Membrane Permeability vs. Fluoro/Methoxy Baselines

For intracellular targets such as kinases or TRP channels, passive membrane permeability is strictly dependent on lipophilicity. The trifluoromethoxy group is one of the most lipophilic substituents available, possessing a Hansch pi parameter of +1.04 [1]. By comparison, the methoxy group has a pi value of -0.02, and the fluoro group has a pi value of +0.14. Incorporating 4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine into a synthetic route guarantees a substantial boost to the final compound's LogP, directly correlating with enhanced cellular uptake.

Evidence DimensionLipophilicity contribution (Hansch pi parameter)
Target Compound Datapi = +1.04 for the -OCF3 substituent
Comparator Or BaselineFluoro analog (pi = +0.14) and Methoxy analog (pi = -0.02)
Quantified Difference+0.90 to +1.06 log unit increase in lipophilicity contribution per substitution
ConditionsCalculated/experimental LogP profiling in medicinal chemistry optimization

Higher lipophilicity drives better passive membrane permeability, making this compound the required precursor for drugs targeting intracellular or central nervous system receptors.

Electrophilic Activation of the Pyrimidine Core vs. Alkyl Analogs

The strong electron-withdrawing nature of the -OCF3 group (Pauling electronegativity chi = 3.7) significantly decreases the electron density on the pyrimidine core compared to electron-donating substituents like a methyl group (chi = 2.5) [1]. This inductive effect activates the C4-chlorine, accelerating the oxidative addition step in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and lowering the activation energy for SNAr. This allows for milder reaction conditions and shorter reaction times.

Evidence DimensionSubstituent electronegativity and core activation
Target Compound DataPauling electronegativity chi = 3.7 (-OCF3), highly activating the C4-Cl bond
Comparator Or Baseline4-chloro-6-(4-methylphenyl)pyrimidine (chi = 2.5 for -CH3, deactivating)
Quantified Difference1.2 unit difference in electronegativity, enabling faster kinetics at lower temperatures
ConditionsPalladium-catalyzed cross-coupling or SNAr in organic synthesis

Faster reaction kinetics and the ability to use milder conditions reduce energy costs, minimize thermal degradation, and improve throughput in industrial API manufacturing.

Synthesis of TRPA1 Modulators and Ion Channel Blockers

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine is a validated precursor for Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists [1]. The compound's high lipophilicity (pi = +1.04) ensures the resulting sulfonamide or amide derivatives can effectively partition into lipid membranes to access the channel's binding sites, a property not achievable with standard methoxy analogs.

Development of Metabolically Stable Kinase Inhibitors

In oncology drug discovery, this building block is utilized to construct pyrimidine-based kinase inhibitors [2]. The absolute resistance of the -OCF3 group to CYP450-mediated oxidative demethylation ensures that the resulting APIs maintain a viable pharmacokinetic half-life, making it the preferred starting material over 4-chloro-6-(4-methoxyphenyl)pyrimidine.

Agrochemical Discovery for High-Penetration Fungicides

The compound is highly relevant in the synthesis of novel agrochemicals [3]. The combination of the pyrimidine core and the -OCF3 group provides the necessary cuticular penetration (driven by the +1.04 lipophilicity parameter) and environmental stability required for modern, low-application-rate fungicides and herbicides.

XLogP3

4

Dates

Last modified: 08-19-2023

Explore Compound Types